molecular formula C15H12ClFN2O4S B2490082 3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide CAS No. 926032-58-8

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Cat. No.: B2490082
CAS No.: 926032-58-8
M. Wt: 370.78
InChI Key: GIODEZYSSAUPTC-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. This compound is characterized by the presence of a benzoxazepine ring fused with a benzene sulfonamide moiety, along with chloro and fluoro substituents on the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents like chlorine and fluorine sources.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazepine ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzoxazepine ring.

Scientific Research Applications

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: The compound is used as a tool to study biological pathways and processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide: This compound itself.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

    Imidazole Derivatives: Compounds containing the imidazole ring, known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4S/c16-12-8-10(2-3-13(12)17)24(21,22)19-9-1-4-14-11(7-9)15(20)18-5-6-23-14/h1-4,7-8,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODEZYSSAUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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